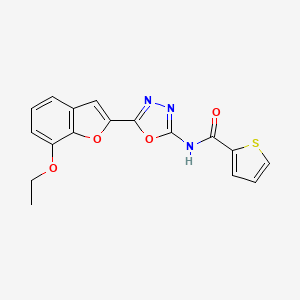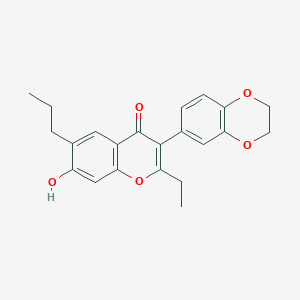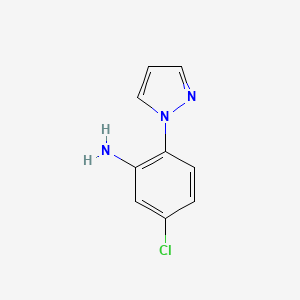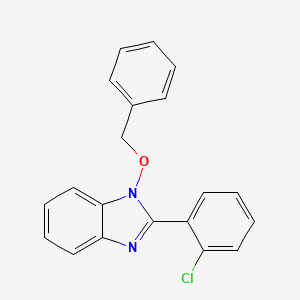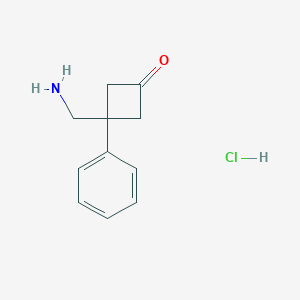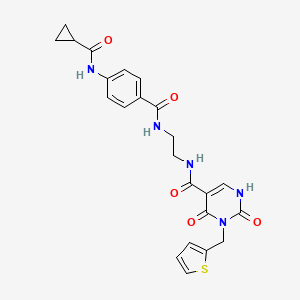![molecular formula C18H14BrFN6OS B2747802 Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate CAS No. 1216985-46-4](/img/structure/B2747802.png)
Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An amino group is attached to one of the carbons in the quinoline structure, which is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group. The quinoline is also substituted at the 3-position with a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, along with the various substituents mentioned above. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in the molecule. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have focused on the synthesis and characterization of new compounds derived from quinoline or related structures for potential antimicrobial and therapeutic applications. For instance, novel quinazolines were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the broad interest in quinoline derivatives for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study detailed the synthesis of an isolable 4aH-benzocycloheptene, demonstrating the versatility of quinoline derivatives in organic synthesis and the exploration of their thermal rearrangement properties (Bradbury, Gilchrist, & Rees, 1982).
Molecular Docking and Biological Potentials
Quinoline derivatives have been explored for their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. A derivative was synthesized and its biological potentials assessed through median lethal doses, demonstrating significant antioxidant and anti-inflammatory effects, further supported by molecular docking studies (Borik & Hussein, 2021).
Potential Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, with research indicating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013). This highlights the ongoing investigation into quinoline derivatives as scaffolds for developing new antimicrobials.
Antimalarial and Antimicrobial Studies
Quinoline derivatives have a long history of use in antimalarial drugs. Synthesis efforts have yielded compounds with potential antimalarial activities, as demonstrated by studies on 4-substituted 8-amino-6-methoxyquinolines, reinforcing the role of quinoline structures in the search for new antimalarial agents (Carroll, Berrang, Linn, & Twine, 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN6OS/c1-10-16(23-25-26(10)15-8-3-11(19)9-14(15)20)17-22-18(28-24-17)21-12-4-6-13(27-2)7-5-12/h3-9H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIVGWWOAEQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NSC(=N3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
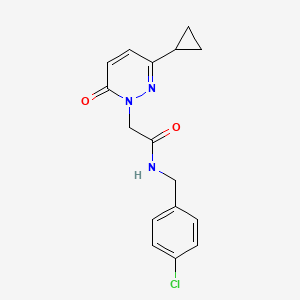
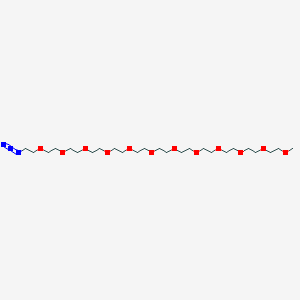
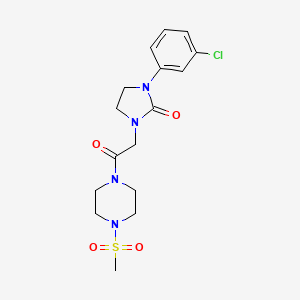
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
